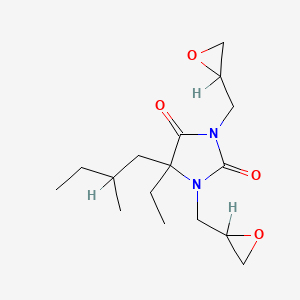
Dicyclohexylethylmethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of two cyclohexyl groups, an ethyl group, and a methyl group attached to a central nitrogen atom, with an iodide ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylethylmethylammonium iodide typically involves the quaternization of dicyclohexylamine with ethyl iodide and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{(C}6\text{H}{11})_2\text{NH} + \text{C}_2\text{H}_5\text{I} + \text{CH}_3\text{I} \rightarrow \text{(C}6\text{H}{11})_2\text{N}(\text{C}_2\text{H}_5)(\text{CH}_3)\text{I} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclohexylethylmethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or sodium hydroxide.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dicyclohexylethylmethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of dicyclohexylethylmethylammonium iodide involves its interaction with biological membranes and other molecular targets. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Tetraethylammonium Iodide: Another quaternary ammonium compound with four ethyl groups.
Tetramethylammonium Iodide: Contains four methyl groups attached to the nitrogen atom.
Dicyclohexylmethylammonium Iodide: Similar structure but with one methyl group instead of an ethyl group.
Uniqueness: Dicyclohexylethylmethylammonium iodide is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propiedades
Número CAS |
73680-46-3 |
|---|---|
Fórmula molecular |
C15H30IN |
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
dicyclohexyl-ethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H30N.HI/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h14-15H,3-13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FABONUUOISOFLM-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C1CCCCC1)C2CCCCC2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



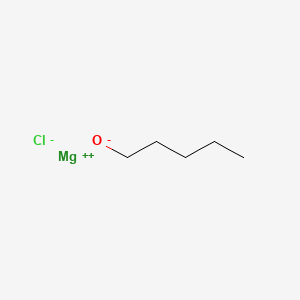

![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)

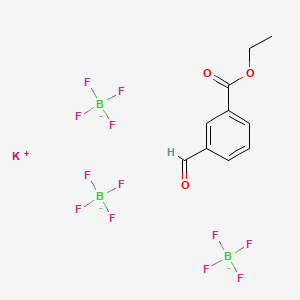
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
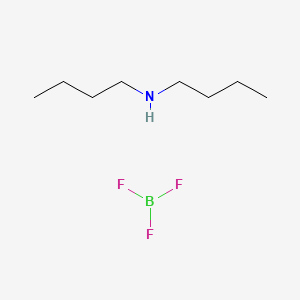
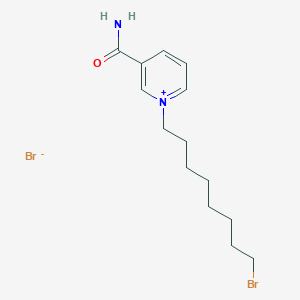
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)

